molecular formula C20H23NO2S B2788174 2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide CAS No. 1796969-94-2

2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide

Cat. No.: B2788174
CAS No.: 1796969-94-2
M. Wt: 341.47
InChI Key: WMYUGUYUOJSDNL-UHFFFAOYSA-N
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Description

2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a complex organic compound with a molecular formula of C23H29NO2S This compound features a benzamide core substituted with a phenylthio group and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzamide derivative is reacted with a phenylthio-substituted tetrahydro-2H-pyran. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent.

    Reduction: LiAlH4, THF as solvent.

    Substitution: HNO3, sulfuric acid (H2SO4) as catalyst for nitration; Br2, iron (Fe) as catalyst for bromination.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide core can interact with specific binding sites, modulating the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-2-propanyl)-N-{[4-(phenylsulfanyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide
  • (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

Uniqueness

2-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a phenylthio group and a tetrahydro-2H-pyran ring in the same molecule is relatively rare, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-16-7-5-6-10-18(16)19(22)21-15-20(11-13-23-14-12-20)24-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYUGUYUOJSDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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